molecular formula C6H11NO3 B8051581 N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide

Cat. No.: B8051581
M. Wt: 145.16 g/mol
InChI Key: OWIQIUKFPXWKFP-RITPCOANSA-N
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Description

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a hydroxyl group and an acetamide moiety attached to an oxolan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,4-epoxybutanol and acetic anhydride.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and catalysts, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The compound can be reduced to remove the carbonyl group.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halides and sulfonates.

Major Products Formed:

  • Oxidation: The major product is N-[(3R,4R)-4-oxo-oxolan-3-yl]acetamide.

  • Reduction: The major product is N-[(3R,4R)-4-hydroxymethyl-oxolan-3-yl]acetamide.

  • Substitution: The major products depend on the substituting group.

Scientific Research Applications

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its potential biological activity.

  • Medicine: Explored for its therapeutic properties.

  • Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: The pathways include various biochemical processes that lead to the desired biological or chemical outcomes.

Comparison with Similar Compounds

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide is compared with similar compounds, highlighting its uniqueness:

  • Similar Compounds: Other compounds with similar structures include N-[(3R,4R)-4-hydroxybutan-3-yl]acetamide and N-[(3R,4R)-4-oxo-oxolan-3-yl]acetamide.

  • Uniqueness: The presence of the hydroxyl group and the specific stereochemistry of this compound contribute to its unique properties and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(3R,4R)-4-hydroxyoxolan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(8)7-5-2-10-3-6(5)9/h5-6,9H,2-3H2,1H3,(H,7,8)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIQIUKFPXWKFP-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1COC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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